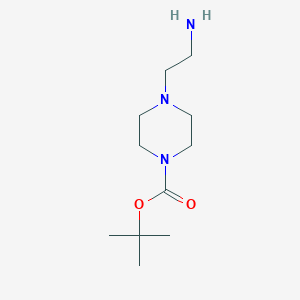

Tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N3O2/c1-11(2,3)16-10(15)14-8-6-13(5-4-12)7-9-14/h4-9,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSYTWBKZNNEKPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80363882 | |

| Record name | tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192130-34-0 | |

| Record name | tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Versatile Building Block: A Technical Guide to tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Strategic Importance in Modern Medicinal Chemistry

tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate, a key bifunctional linker, has emerged as a critical component in the rational design of complex therapeutic agents.[1] Its unique structural architecture, featuring a mono-Boc-protected piperazine ring coupled to an ethylamine side chain, offers a versatile platform for synthetic elaboration. This guide provides an in-depth technical overview of its synthesis, characterization, and strategic applications, with a particular focus on its role in the development of Proteolysis Targeting Chimeras (PROTACs).

The piperazine moiety is a well-established pharmacophore, known to impart favorable physicochemical properties such as improved aqueous solubility and oral bioavailability.[2] The presence of a primary amine provides a reactive handle for conjugation, while the tert-butoxycarbonyl (Boc) protecting group allows for selective, orthogonal functionalization of the piperazine nitrogens. This combination of features makes this compound an invaluable tool for medicinal chemists seeking to modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates.

Physicochemical and Safety Profile

A thorough understanding of the compound's properties is fundamental for its effective use in a laboratory setting.

| Property | Value | Source |

| CAS Number | 192130-34-0 | [3] |

| Molecular Formula | C₁₁H₂₃N₃O₂ | [3] |

| Molecular Weight | 229.32 g/mol | [3] |

| Appearance | Colorless to light yellow clear liquid or solid | [4] |

| Melting Point | 36-41 °C | [5] |

| Boiling Point | 319.4 °C at 760 mmHg | [6] |

| Density | 1.056 g/cm³ (Predicted) | [5] |

| Solubility | Soluble in polar organic solvents. | [2] |

Safety Information:

This compound is classified as an irritant. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

GHS Hazard Statements: [3]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Synthesis and Mechanistic Insights

The synthesis of this compound is typically achieved through the nucleophilic substitution of a suitable two-carbon electrophile by N-Boc-piperazine. The choice of electrophile and reaction conditions can be tailored to optimize yield and purity. Below are two common synthetic strategies with detailed, self-validating protocols.

Method 1: Alkylation with a Protected Bromoethylamine Equivalent

This two-step approach involves the initial alkylation of N-Boc-piperazine with N-(2-bromoethyl)phthalimide, followed by the deprotection of the pthalimide group to liberate the primary amine. This method is robust and generally provides good yields.

Workflow Diagram:

Caption: Synthesis via N-(2-bromoethyl)phthalimide intermediate.

Experimental Protocol:

Step 1: Synthesis of tert-butyl 4-(2-phthalimidoethyl)piperazine-1-carboxylate

-

Reaction Setup: To a solution of N-Boc-piperazine (1.0 eq) in a suitable aprotic solvent such as acetonitrile or DMF, add a non-nucleophilic base such as potassium carbonate or diisopropylethylamine (DIPEA) (2.0-3.0 eq).

-

Addition of Electrophile: Add N-(2-bromoethyl)phthalimide (1.0-1.2 eq) portion-wise to the stirred reaction mixture.

-

Reaction Conditions: Heat the mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and filter to remove any inorganic salts. Concentrate the filtrate under reduced pressure. The resulting residue can be purified by column chromatography on silica gel to yield the desired intermediate.

Causality: The use of a base is crucial to deprotonate the secondary amine of N-Boc-piperazine, thereby increasing its nucleophilicity. Heating accelerates the rate of the SN2 reaction.

Step 2: Hydrazinolysis to Yield the Final Product

-

Reaction Setup: Dissolve the purified intermediate from Step 1 in a protic solvent such as ethanol or methanol.

-

Deprotection: Add hydrazine hydrate (excess, typically 5-10 eq) to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux and stir for 2-4 hours. The formation of a white precipitate (phthalhydrazide) indicates the progress of the reaction.

-

Work-up and Isolation: Cool the mixture to room temperature and filter to remove the precipitate. Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography or distillation to afford this compound.[5]

Causality: Hydrazine acts as a potent nucleophile, attacking the carbonyl carbons of the phthalimide group and leading to its cleavage and the release of the primary amine.

Method 2: Direct Alkylation with 2-Chloroethylamine Hydrochloride

This method offers a more direct route, though it requires careful control of the reaction conditions to avoid side reactions.

Workflow Diagram:

Caption: Direct synthesis via alkylation with 2-chloroethylamine.

Experimental Protocol:

-

Reaction Setup: In a reaction flask, combine N-Boc-piperazine (1.0 eq), 2-chloroethylamine hydrochloride (1.0-1.2 eq), and a suitable base such as potassium carbonate or sodium carbonate (at least 3.0 eq to neutralize the hydrochloride salt and the HCl generated during the reaction) in a polar aprotic solvent like acetone or acetonitrile.[7]

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.[7] The reaction may require 12-48 hours for completion.

-

Work-up and Isolation: After cooling, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure. The residue can be purified by column chromatography on silica gel.

Causality: The use of a sufficient amount of base is critical to neutralize the hydrochloride salt of the alkylating agent and to facilitate the nucleophilic attack of the piperazine nitrogen. The choice of solvent is important to ensure the solubility of the reactants.

Characterization and Spectral Data

Unequivocal characterization of the synthesized compound is essential for its use in subsequent applications.

¹H NMR Spectroscopy:

The ¹H NMR spectrum provides information about the proton environment in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.40 | t | 4H | -CH₂-N(Boc)-CH₂- |

| ~2.75 | t | 2H | -CH₂-NH₂ |

| ~2.40 | m | 6H | -N(CH₂CH₂)- and -N-CH₂-CH₂-NH₂ |

| 1.45 | s | 9H | -C(CH₃)₃ |

| 1.30 (variable) | br s | 2H | -NH₂ |

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. The amine protons are often broad and may exchange with D₂O.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~154.7 | C=O (Boc) |

| ~79.5 | -C(CH₃)₃ |

| ~58.0 | -N-CH₂-CH₂-NH₂ |

| ~53.0 | -N(CH₂CH₂)- |

| ~44.0 | -CH₂-N(Boc)-CH₂- |

| ~39.0 | -CH₂-NH₂ |

| ~28.4 | -C(CH₃)₃ |

Mass Spectrometry:

Mass spectrometry confirms the molecular weight of the compound.

-

Expected [M+H]⁺: 230.1914

Applications in Drug Discovery: The PROTAC Revolution

This compound is a highly sought-after building block in the synthesis of PROTACs.[3] PROTACs are heterobifunctional molecules that induce the degradation of target proteins by hijacking the cell's ubiquitin-proteasome system.

The Role of the Piperazine Linker in PROTACs:

The linker component of a PROTAC is not merely a spacer but plays a crucial role in determining the efficacy of the molecule. The piperazine moiety in this building block offers several advantages:

-

Conformational Rigidity: The piperazine ring introduces a degree of rigidity to the linker, which can help to pre-organize the PROTAC into a conformation that is favorable for the formation of a stable ternary complex between the target protein and the E3 ligase.

-

Solubility Enhancement: The non-Boc protected nitrogen of the piperazine ring can be protonated at physiological pH, which can significantly enhance the aqueous solubility of the PROTAC, a common challenge in PROTAC design.[8]

-

Vectorial Control: The defined geometry of the piperazine ring allows for precise control over the exit vector from the ligand it is attached to, enabling fine-tuning of the spatial orientation of the two ends of the PROTAC.

PROTAC Synthesis Workflow:

Caption: General workflow for PROTAC synthesis using the title compound.

Conclusion

This compound is a cornerstone building block in modern medicinal chemistry. Its unique combination of a reactive primary amine, a protected secondary amine, and a conformationally restricted piperazine core provides chemists with a powerful tool for the synthesis of complex molecules with tailored properties. The detailed synthetic protocols and characterization data presented in this guide, along with an understanding of its strategic importance in applications such as PROTAC development, will empower researchers to leverage this versatile compound to its full potential in their drug discovery endeavors.

References

-

PubChem. This compound. Available at: [Link].

- Supporting Information for a relevant scientific publication.

-

MDPI. Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Available at: [Link].

-

SpectraBase. tert-Butyl 4-(2-aminoquinolin-6-yl)piperazine-1-carboxylate. Available at: [Link].

-

MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available at: [Link].

-

Chemsrc. CAS#:192130-34-0 | this compound. Available at: [Link].

-

White Rose eTheses Online. Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. Available at: [Link].

-

ResearchGate. General Procedures for the Lithiation/Trapping of N-Boc Piperazines. Available at: [Link].

-

The Royal Society of Chemistry. CDI Mediated Monoacylation of Symmetrical Diamines and Selective Acylation of Primary Amines of Unsymmetrical Diamines. Available at: [Link].

-

Scientific Research Publishing. Synthesis, Spectral Characterization and Ligation of N-[2-(Phenylseleno)ethyl]phthalimide. Available at: [Link].

Sources

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. This compound | C11H23N3O2 | CID 1514400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 192130-34-0 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 5. echemi.com [echemi.com]

- 6. CAS#:192130-34-0 | this compound | Chemsrc [chemsrc.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate structure and properties

An In-Depth Technical Guide to tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate

Introduction: A Versatile Scaffold in Modern Drug Discovery

This compound is a key bifunctional molecule widely employed in medicinal chemistry and pharmaceutical development.[1][2] Its structure is characterized by a central piperazine ring, a six-membered heterocycle with two nitrogen atoms.[1] One nitrogen is protected by a tert-butyloxycarbonyl (Boc) group, a common protecting group that allows for selective reactions, while the other is functionalized with a primary aminoethyl side chain.[1][3] This unique arrangement makes it an invaluable building block, enabling the controlled, stepwise synthesis of complex molecules.[3] The piperazine moiety itself is a "privileged scaffold," frequently found in approved drugs, where it often enhances critical physicochemical properties such as aqueous solubility and bioavailability.[3] This guide provides a detailed examination of its structure, properties, synthesis, and applications for researchers and drug development professionals.

Molecular Structure and Identifiers

The strategic placement of the Boc protecting group and the reactive primary amine defines the utility of this compound. The Boc group can be removed under acidic conditions, revealing a secondary amine for further functionalization, while the primary amine serves as a readily available nucleophile for reactions such as amidation.[3][4]

-

Chemical Structure:

-

IUPAC Name: this compound.[5]

-

InChI Key: QSYTWBKZNNEKPN-UHFFFAOYSA-N.[5]

-

SMILES: CC(C)(C)OC(=O)N1CCN(CC1)CCN.[5]

-

Synonyms: 1-Boc-4-(2-Aminoethyl)piperazine, 4-N-(2-Aminoethyl)-1-N-Boc-piperazine, 1-(2-Aminoethyl)-4-tert-butoxycarbonylpiperazine.[1][8]

Physicochemical and Spectral Properties

The physical properties of this compound are well-documented, although some sources describe it as an oil while others list a melting point, suggesting it can exist as a low-melting solid.[1][7] It is generally soluble in polar organic solvents.[1]

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| Appearance | Colorless to Light yellow clear liquid or Oil | [7][8] |

| Melting Point | 36-41°C | [7] |

| Boiling Point | 319.4 ± 32.0 °C (Predicted) | [7][] |

| Density | 1.056 ± 0.06 g/cm³ (Predicted) | [7][] |

| Refractive Index | 1.495 | [7] |

| Flash Point | >198°C | [7] |

| Purity (HPLC) | ≥ 95% | [6] |

Spectral Data

Structural confirmation is typically achieved using standard spectroscopic methods. Data for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are available from various chemical suppliers and databases, confirming the compound's identity and purity.[5][10][11]

Synthesis and Purification: A Validated Protocol

The synthesis of this compound typically involves the nucleophilic addition of N-Boc-piperazine to a protected 2-aminoethyl halide, followed by deprotection of the terminal amine. A common and efficient laboratory-scale method utilizes a phthalimide group to protect the primary amine, which is later removed using hydrazine.

Causality in Experimental Design

-

N-Boc-piperazine as Starting Material: Using commercially available N-Boc-piperazine (CAS 57260-71-6) is the logical starting point.[12] The Boc group ensures that only one nitrogen of the piperazine ring is alkylated, preventing polysubstitution and ensuring regioselectivity.[3]

-

Phthalimide Protection: N-(2-Bromoethyl)phthalimide is used as the alkylating agent. The phthalimide group is a robust protecting group for the primary amine, stable to the reaction conditions but readily cleaved in a subsequent step.

-

Hydrazine Deprotection: Hydrazine hydrate is the classic reagent for cleaving a phthalimide group.[2] It reacts to form a stable phthalhydrazide precipitate, which can be easily removed by filtration, simplifying the purification process.[2]

Experimental Protocol: Synthesis via Phthalimide Intermediate

Step 1: Alkylation of N-Boc-piperazine

-

To a stirred solution of N-Boc-piperazine (1.0 eq) in a suitable aprotic solvent like acetonitrile or DMF, add a base such as potassium carbonate (K₂CO₃, 1.5 eq).

-

Add N-(2-Bromoethyl)phthalimide (1.0 eq) to the mixture.

-

Heat the reaction mixture to 70-80°C and stir for 12-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude Boc-protected phthalimide intermediate. This intermediate can often be used in the next step without further purification.

Step 2: Deprotection of the Phthalimide Group

-

Dissolve the crude intermediate from Step 1 in ethanol (20 mL per 2.0 mmol of starting material).[2]

-

Add hydrazine hydrate (80% in water, 2 mL per 2.0 mmol of starting material) to the solution.[2][7]

-

Stir the reaction mixture at 70°C for 20 hours.[2][7] A white precipitate (phthalhydrazide) will form.

-

Cool the mixture to room temperature and remove the precipitate by filtration.[2]

-

Evaporate the solvent from the filtrate in vacuo to yield the crude product.[2][7]

-

Purify the residue by column chromatography (silica gel, typically with a gradient of dichloromethane/methanol with triethylamine) or via an acid-base extraction to afford the pure this compound.

Visualizing the Synthesis Workflow

Caption: A two-step synthesis workflow for this compound.

Applications in Drug Development

This compound is a cornerstone reagent for building compound libraries for high-throughput screening.[3] Its bifunctional nature allows it to act as a linker, connecting two or more pharmacophores or a pharmacophore to a solubilizing group.[6][13]

-

Amide Bond Formation: The primary amine is readily available for coupling reactions with carboxylic acids, acyl chlorides, or sulfonyl chlorides. This is a fundamental reaction in the synthesis of many drug candidates, including kinase inhibitors and receptor modulators.[7] Reagents like HATU, HOBT, and EDCI are commonly used to facilitate these amide couplings.[7]

-

Secondary Amine Functionalization: Following the coupling reaction at the primary amine, the Boc group can be removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in dioxane). This unmasks the secondary amine of the piperazine ring, which can then be used for further modifications, such as reductive amination or another acylation, adding another layer of molecular diversity.[4]

-

Improving Pharmacokinetics: The piperazine ring is known to improve the aqueous solubility and overall pharmacokinetic profile of drug candidates.[1] By incorporating this linker, chemists can enhance the drug-like properties of a lead compound.

Visualizing its Role as a Linker

Caption: Role as a bifunctional linker in conjugating two distinct pharmacophores.

Safety, Handling, and Storage

This compound is classified as hazardous and requires careful handling in a laboratory setting.[5][14]

-

Hazard Identification:

-

Safe Handling Precautions:

-

First-Aid Measures:

-

Skin Contact (P302+P352): Wash with plenty of soap and water.[14]

-

Eye Contact (P305+P351+P338): Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[14]

-

Inhalation (P304+P340): Remove person to fresh air and keep comfortable for breathing.[14]

-

Ingestion: Rinse mouth. Do NOT induce vomiting and call a physician.[14]

-

-

Storage Recommendations:

References

-

This compound | C11H23N3O2. (n.d.). PubChem. [Link]

-

CAS 192130-34-0: 4-(2-Amino-ethyl)-piperazine-1-carboxylic acid tert butyl ester. (n.d.). AHH Chemical Co., Ltd. [Link]

-

CAS#:192130-34-0 | this compound. (2025). Chemsrc. [Link]

-

Synthesis and Evaluation of Deprotected N-Boc Piperazine Derived Mono-Mannich Bases. (n.d.). ResearchGate. [Link]

- A kind of synthetic method of N-Boc piperazines. (2018).

-

Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. (2012). ResearchGate. [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). MDPI. [Link]

Sources

- 1. CAS 192130-34-0: 4-(2-Amino-ethyl)-piperazine-1-carboxylic… [cymitquimica.com]

- 2. 4-(2-AMINO-ETHYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER | 192130-34-0 [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. jgtps.com [jgtps.com]

- 5. This compound | C11H23N3O2 | CID 1514400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tenovapharma.com [tenovapharma.com]

- 7. echemi.com [echemi.com]

- 8. This compound | 192130-34-0 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 10. 192130-34-0|this compound|BLD Pharm [bldpharm.com]

- 11. 4-(2-AMINO-ETHYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER(192130-34-0) 1H NMR spectrum [chemicalbook.com]

- 12. CAS#:192130-34-0 | this compound | Chemsrc [chemsrc.com]

- 13. tenovapharma.com [tenovapharma.com]

- 14. file.medchemexpress.com [file.medchemexpress.com]

CAS number 192130-34-0 chemical information

An In-Depth Technical Guide to tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate (CAS 192130-34-0)

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a key bifunctional building block in modern medicinal chemistry. We will delve into its synthesis, reactivity, analytical characterization, and strategic applications in drug discovery, with a focus on providing field-proven insights and actionable protocols.

Core Chemical Identity and Properties

This compound, registered under CAS number 192130-34-0, is a synthetic organic compound featuring a piperazine core.[1][2] This structure is strategically engineered with two key functionalities that enable its utility in multi-step synthesis:

-

A Boc-Protected Secondary Amine: The tert-butoxycarbonyl (Boc) group on one of the piperazine nitrogens serves as a robust protecting group. This allows for selective reactions at the other nitrogen centers without interference. The Boc group can be reliably removed under acidic conditions when desired.

-

A Primary Aminoethyl Group: The ethylamine side chain provides a nucleophilic primary amine, which is readily available for a variety of coupling reactions, most notably amide bond formation.[2]

This dual functionality makes it an invaluable linker and scaffold component for assembling more complex molecules.[2]

Nomenclature and Physicochemical Data

The compound is known by several synonyms, which are important to recognize when searching chemical databases and literature.[1][3][4]

| Parameter | Value | Source(s) |

| CAS Number | 192130-34-0 | [1][2] |

| IUPAC Name | This compound | [1] |

| Synonyms | 1-Boc-4-(2-aminoethyl)piperazine; 4-N-(2-Aminoethyl)-1-N-Boc-piperazine | [1][3] |

| Molecular Formula | C₁₁H₂₃N₃O₂ | [1] |

| Molecular Weight | 229.32 g/mol | [1] |

| Appearance | White to off-white solid or colorless to light yellow clear liquid | [2] |

| Solubility | Soluble in polar organic solvents (e.g., Methanol, DCM, DMF) | [2] |

| Boiling Point | 319.4 ± 32.0 °C (Predicted) | [5] |

| Density | 1.056 ± 0.06 g/cm³ (Predicted) | [5] |

Synthesis and Purification

The synthesis of this compound is typically achieved through the mono-N-alkylation of N-Boc-piperazine. The primary challenge in this synthesis is to achieve selective mono-alkylation and avoid the di-alkylation byproduct. A common and effective strategy involves the reaction of N-Boc-piperazine with a protected 2-haloethylamine equivalent, followed by deprotection of the ethylamine moiety.

Below is a representative, field-proven protocol for its synthesis.

Representative Synthesis Protocol: Alkylation of N-Boc-Piperazine

This two-step procedure involves the initial reaction with 2-chloroethylamine hydrochloride followed by in-situ or subsequent basification to yield the free primary amine.

Step 1: N-Alkylation

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Nitrogen or Argon), dissolve N-Boc-piperazine (1.0 eq) and 2-chloroethylamine hydrochloride (1.1 eq) in a suitable polar aprotic solvent such as acetonitrile or DMF.

-

Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 2.5 eq) or diisopropylethylamine (DIPEA, 2.5 eq), to the mixture. The base is critical for scavenging the HCl generated and neutralizing the hydrochloride salt of the alkylating agent.

-

Reaction: Heat the mixture to 60-80 °C and stir for 12-24 hours. The elevated temperature is necessary to drive the Sₙ2 reaction to completion.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting N-Boc-piperazine.

Step 2: Work-up and Purification

-

Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. If a solid precipitate (inorganic salts) is present, filter it off.

-

Extraction: Dilute the filtrate with water and extract the product into an organic solvent like ethyl acetate or dichloromethane (DCM).

-

Washing: Wash the combined organic layers sequentially with water and brine to remove any remaining inorganic salts and DMF.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by silica gel column chromatography, typically using a gradient of methanol in dichloromethane (e.g., 0-10% MeOH in DCM) to isolate the pure this compound.

Caption: Synthetic workflow for CAS 192130-34-0.

Chemical Reactivity and Applications in Drug Development

The primary value of this compound lies in its utility as a heterobifunctional linker. The primary amine serves as a reactive handle for covalent modification, while the Boc-protected amine allows for future deprotection and further functionalization.

Core Application: Amide Bond Formation

The most common reaction involving the primary amine of this molecule is amide bond formation with a carboxylic acid. This is a cornerstone reaction in the synthesis of pharmaceuticals and other complex organic molecules.

This protocol is widely used due to its efficiency, mild conditions, and the suppression of side reactions.

-

Reagent Preparation: In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq), this compound (1.1 eq), and 1-Hydroxybenzotriazole (HOBt) (1.2 eq) in anhydrous DMF.

-

Base Addition: Add a non-nucleophilic base, typically DIPEA (2.5 eq), to the mixture.

-

Coupling Agent Addition: Cool the solution to 0 °C in an ice bath. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise. The low temperature helps to control the reaction rate and minimize side reactions.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-24 hours.

-

Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, perform a standard aqueous work-up as described in the synthesis section (Section 2.1, Step 2).

-

Purification: Purify the resulting amide product by silica gel chromatography.

Caption: General amide coupling reaction workflow.

Core Application: Boc-Deprotection

Once the primary amine has been functionalized, the Boc group can be removed to reveal the secondary piperazine amine for subsequent reactions.

-

Dissolution: Dissolve the Boc-protected substrate (1.0 eq) in a suitable organic solvent such as dichloromethane (DCM) or 1,4-dioxane.

-

Acid Addition: Add a strong acid. Common choices include trifluoroacetic acid (TFA) in DCM (typically 25-50% v/v) or a solution of 4M HCl in dioxane.

-

Reaction: Stir the mixture at room temperature for 1-4 hours.

-

Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Work-up:

-

For TFA: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent. The product is typically obtained as a TFA salt.

-

For HCl/dioxane: The product often precipitates as the hydrochloride salt. It can be isolated by filtration or by concentrating the solvent.

-

-

Neutralization (Optional): To obtain the free amine, dissolve the resulting salt in water, basify the solution with a base like sodium bicarbonate or sodium hydroxide, and extract the free amine into an organic solvent.

Advanced Application: Linker in PROTACs

Proteolysis Targeting Chimeras (PROTACs) are an emerging class of therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1] A PROTAC molecule consists of two ligands connected by a linker. One ligand binds to the target protein, and the other binds to an E3 ubiquitin ligase.

The piperazine motif is frequently incorporated into PROTAC linkers to enhance solubility and provide a rigid, well-defined scaffold.[6] this compound is an ideal building block for this purpose. Its primary amine can be coupled to one of the ligands, and after Boc-deprotection, the secondary piperazine amine can be coupled to the other ligand, completing the PROTAC structure.

Caption: Role of the piperazine linker in a PROTAC.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum will show characteristic signals for the tert-butyl group (a singlet at ~1.4 ppm), as well as multiplets for the methylene protons on the piperazine ring and the ethyl side chain. The exact chemical shifts and multiplicities can be found in spectral databases.[7]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals corresponding to the unique carbon atoms in the molecule, including the quaternary carbon and methyl carbons of the Boc group, and the various methylene carbons of the piperazine and ethyl groups.[1]

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) will typically show a prominent peak for the protonated molecule [M+H]⁺ at m/z 230.1.[1]

Biological Activity Context

This compound is not designed or intended to have intrinsic biological activity. Its role in drug development is that of a structural component or linker. The piperazine heterocycle itself is a common motif in many biologically active compounds, often contributing to favorable pharmacokinetic properties such as improved solubility and cell permeability. However, this specific, protected derivative is valued for its chemical reactivity and utility in synthesis rather than for any direct interaction with biological targets.

Safety and Handling

Based on aggregated GHS data, this compound should be handled with appropriate precautions.[1]

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

Wear protective gloves, eye protection, and face protection.

-

Use in a well-ventilated area.

-

In case of contact with skin or eyes, rinse immediately with plenty of water.

-

Always consult the material safety data sheet (MSDS) from the supplier before handling this chemical.

Conclusion

This compound (CAS 192130-34-0) is a highly versatile and valuable building block for researchers in drug discovery and medicinal chemistry. Its well-defined bifunctional nature, with an accessible primary amine and a protected secondary amine, provides a reliable platform for the systematic construction of complex molecules. Its demonstrated utility in forming stable amide bonds and its incorporation into advanced therapeutic modalities like PROTACs underscore its importance in the development of next-generation pharmaceuticals.

References

-

PubChem. This compound. Available from: [Link]

-

MDPI. Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Available from: [Link]

- Google Patents. SYNTHESIS OF A NEUROSTIMULATIVE PIPERAZINE.

-

Organic Syntheses. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Available from: [Link]

-

Hebei Boze Chemical Co.,Ltd. BOC deprotection. Available from: [Link]

-

PubMed. Piperazine derivatives for therapeutic use: a patent review (2010-present). Available from: [Link]

- Google Cloud. CAS 192130-34-0: 4-(2-Amino-ethyl)-piperazine-1-carboxylic acid tert butyl ester.

-

PMC - NIH. Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. Available from: [Link]

- Google Patents. CN106543107A - A kind of synthetic method of 1 BOC piperazines.

- Google Patents. CN108033931B - Synthesis method of N-Boc piperazine.

-

Fisher Scientific. 1-BOC-4-(2-aminoethyl)piperazine, 95%. Available from: [Link]

- Google Patents. CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.

-

RSC Publishing. PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. Available from: [Link]

-

Aapptec Peptides. Coupling Reagents. Available from: [Link]

-

MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available from: [Link]

Sources

- 1. This compound | C11H23N3O2 | CID 1514400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 192130-34-0: 4-(2-Amino-ethyl)-piperazine-1-carboxylic… [cymitquimica.com]

- 3. This compound | 192130-34-0 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 4. 1-BOC-4-(2-aminoethyl)piperazine, 95% | Fisher Scientific [fishersci.ca]

- 5. echemi.com [echemi.com]

- 6. 4-(2-AMINO-ETHYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER(192130-34-0) 1H NMR spectrum [chemicalbook.com]

- 7. Piperazine derivatives for therapeutic use: a patent review (2010-present) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-Boc-4-(2-aminoethyl)piperazine: Properties, Reactivity, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 1-Boc-4-(2-aminoethyl)piperazine, a versatile bifunctional building block crucial in modern medicinal chemistry and drug discovery. This document delves into the core physical and chemical properties, reactivity, and diverse applications of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: A Privileged Scaffold in Medicinal Chemistry

1-Boc-4-(2-aminoethyl)piperazine, also known as tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate, has emerged as a cornerstone in the synthesis of complex bioactive molecules. Its structure uniquely combines a piperazine ring, a common motif in numerous approved drugs, with two distinct nitrogen functionalities: a primary amine on the ethyl side chain and a Boc-protected secondary amine within the piperazine ring. This differential protection allows for selective chemical transformations, making it an invaluable intermediate in multi-step syntheses. The piperazine moiety itself is considered a "privileged scaffold" due to its ability to modulate aqueous solubility, basicity, and conformational properties, thereby influencing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1]

Nomenclature and Molecular Structure

The systematic IUPAC name for this compound is this compound. It is commonly referred to by various synonyms, including 1-Boc-4-(2-aminoethyl)piperazine, 4-N-(2-Aminoethyl)-1-N-Boc-piperazine, and 1-(2-Aminoethyl)-4-tert-butoxycarbonylpiperazine.[2][3]

dot graph "molecular_structure" { layout=neato; node [shape=plaintext, fontname="Helvetica", fontsize=12, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"]; graph [bgcolor="#FFFFFF"];

} Caption: 2D structure of 1-Boc-4-(2-aminoethyl)piperazine.

Physical and Chemical Properties

A thorough understanding of the physicochemical properties of 1-Boc-4-(2-aminoethyl)piperazine is essential for its effective application in synthesis, purification, and formulation.

Table 1: Physical and Chemical Properties

| Property | Value | Reference(s) |

| CAS Number | 192130-34-0 | [3][4] |

| Molecular Formula | C₁₁H₂₃N₃O₂ | [4] |

| Molecular Weight | 229.32 g/mol | [4] |

| Appearance | Low melting solid, light yellow to yellow | [5] |

| Melting Point | 36-41 °C | [5] |

| Boiling Point | 198 °C | [6] |

| Solubility | Soluble in organic solvents such as ethanol and acetone; insoluble in water. | [7] |

| Storage | Keep in a dark place, sealed in a dry, room temperature environment. | [5] |

Basicity and pKa

Spectral Data

Detailed spectral analysis is crucial for confirming the identity and purity of 1-Boc-4-(2-aminoethyl)piperazine. While access to full spectral data with professional interpretation is often behind paywalls, the expected spectral features are outlined below.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group of the Boc protector as a sharp singlet around 1.4 ppm. The protons on the piperazine ring will appear as multiplets in the region of 2.3-3.5 ppm. The methylene protons of the ethyl side chain will also be present in this region as triplets. The protons of the primary amine group will likely appear as a broad singlet.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the Boc group around 155 ppm and the quaternary carbon of the tert-butyl group around 80 ppm.[2][9] The methyl carbons of the tert-butyl group will resonate at approximately 28 ppm. The carbons of the piperazine ring and the ethyl side chain will appear in the 40-60 ppm range.[10][11]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands. A strong C=O stretching vibration for the carbamate group of the Boc protector is expected around 1690 cm⁻¹. N-H stretching vibrations for the primary amine should be visible in the region of 3300-3400 cm⁻¹. C-H stretching vibrations for the alkyl groups will be observed around 2800-3000 cm⁻¹.[12][13]

Mass Spectrometry (MS)

In mass spectrometry, the molecular ion peak [M+H]⁺ would be expected at m/z 230. The fragmentation pattern would likely involve the loss of the Boc group (100 Da) or the tert-butyl group (57 Da). Cleavage of the C-N bonds within the piperazine ring and the ethyl side chain would also produce characteristic fragment ions.[4][14][15]

Chemical Reactivity and Synthetic Applications

The synthetic utility of 1-Boc-4-(2-aminoethyl)piperazine stems from the differential reactivity of its two nitrogen atoms. The primary amine is a potent nucleophile, readily participating in a variety of bond-forming reactions, while the Boc-protected secondary amine is unreactive under most conditions. This allows for the selective functionalization of the primary amine, followed by the subsequent deprotection and reaction of the secondary amine if desired.

dot graph "reactivity_workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", style="filled, rounded"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"]; graph [bgcolor="#FFFFFF"];

} Caption: General workflow for the sequential functionalization of 1-Boc-4-(2-aminoethyl)piperazine.

Reactions of the Primary Amine

The primary amine readily undergoes acylation with acyl chlorides, anhydrides, or carboxylic acids (in the presence of coupling agents) to form amides. It can also be alkylated with alkyl halides or undergo reductive amination with aldehydes and ketones. A particularly important reaction is the palladium-catalyzed Buchwald-Hartwig amination, which allows for the formation of a C-N bond with aryl halides.[16]

Boc Deprotection

The tert-butoxycarbonyl (Boc) protecting group is stable under a wide range of reaction conditions but can be easily removed under acidic conditions. Treatment with strong acids such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane or methanol efficiently cleaves the Boc group to reveal the secondary amine of the piperazine ring.[17][18]

Experimental Protocols

The following protocols are provided as examples of common transformations involving 1-Boc-4-(2-aminoethyl)piperazine.

Protocol: Buchwald-Hartwig Amination with an Aryl Bromide

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of 1-Boc-4-(2-aminoethyl)piperazine with an aryl bromide.

Materials:

-

Aryl bromide (1.0 equiv)

-

1-Boc-4-(2-aminoethyl)piperazine (1.2 equiv)

-

Pd₂(dba)₃ (Palladium catalyst, 0.02 equiv)

-

Xantphos (Ligand, 0.04 equiv)

-

Sodium tert-butoxide (Base, 1.4 equiv)

-

Anhydrous toluene (Solvent)

Procedure:

-

To an oven-dried Schlenk tube, add the aryl bromide, 1-Boc-4-(2-aminoethyl)piperazine, sodium tert-butoxide, Pd₂(dba)₃, and Xantphos.

-

Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous toluene via syringe.

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

dot graph "buchwald_hartwig_protocol" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", style="filled, rounded"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"]; graph [bgcolor="#FFFFFF"];

} Caption: Flowchart of the Buchwald-Hartwig amination protocol.

Protocol: Boc Deprotection with Trifluoroacetic Acid (TFA)

This protocol describes the removal of the Boc protecting group.

Materials:

-

Boc-protected compound (1.0 equiv)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve the Boc-protected compound in DCM (e.g., 0.1 M solution).

-

Add an equal volume of TFA to the solution.

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, remove the solvent and excess TFA in vacuo. Co-evaporation with toluene can help remove residual TFA.

-

The resulting amine trifluoroacetate salt can be used directly in the next step or neutralized with a base (e.g., saturated aqueous NaHCO₃) and extracted with an organic solvent to obtain the free amine.

Applications in Drug Discovery

1-Boc-4-(2-aminoethyl)piperazine is a key building block in the synthesis of a wide array of therapeutic agents, particularly in the fields of oncology and central nervous system disorders.

Synthesis of PARP Inhibitors

This compound is a crucial intermediate in some synthetic routes to Olaparib, a poly(ADP-ribose) polymerase (PARP) inhibitor used in the treatment of certain cancers.[19][20][21] The synthesis involves the acylation of the primary amine with a substituted benzoic acid, followed by Boc deprotection and subsequent acylation of the piperazine nitrogen.

Linker in Proteolysis Targeting Chimeras (PROTACs)

The bifunctional nature of 1-Boc-4-(2-aminoethyl)piperazine makes it an ideal linker component in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs).[7][22][23][24][25] PROTACs are heterobifunctional molecules that induce the degradation of target proteins. The piperazine moiety in the linker can enhance solubility and provide a rigid scaffold, while the two amine functionalities allow for the covalent attachment of ligands for the target protein and an E3 ubiquitin ligase.

Safety and Handling

1-Boc-4-(2-aminoethyl)piperazine is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[13][26] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water.

Conclusion

1-Boc-4-(2-aminoethyl)piperazine is a highly valuable and versatile building block in organic synthesis and medicinal chemistry. Its unique structural features, combining a reactive primary amine and a protected secondary amine on a privileged piperazine scaffold, provide chemists with a powerful tool for the construction of complex and biologically active molecules. A thorough understanding of its physical properties, chemical reactivity, and handling requirements, as detailed in this guide, is paramount for its successful application in the discovery and development of novel therapeutics.

References

-

The Royal Society of Chemistry. (2022). Supplemental Information. Retrieved from [Link]

-

Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]

- Google Patents. (n.d.). WO2018038680A1 - Processes for preparing olaparib.

-

RSC Publishing. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? Retrieved from [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

-

National Institutes of Health. (2022). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. Retrieved from [Link]

-

Semantic Scholar. (n.d.). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? Retrieved from [Link]

-

National Institutes of Health. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]

-

Reddit. (2023). Boc De-protection. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer... Retrieved from [Link]

-

Journal of Chinese Mass Spectrometry Society. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Retrieved from [Link]

- Google Patents. (n.d.). US10100017B2 - Processes for preparing olaparib.

-

MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

-

New Drug Approvals. (n.d.). olaparib. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

An integrated flow and microwave approach to a broad spectrum kinase inhibitor. (2007). Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Boc-piperazine - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

National Institutes of Health. (n.d.). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Boc-piperazine - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Aminoethylpiperazine. Retrieved from [Link]

-

University of Regina. (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved from [Link]

- Google Patents. (n.d.). WO2018038680A1 - Processes for preparing olaparib.

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). IR, Raman and Computational study of 1-(2-aminoethyl) piperazine. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-(2-Aminoethyl)-4-(2-methylbutyl)piperazine - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

Sources

- 1. compoundchem.com [compoundchem.com]

- 2. rsc.org [rsc.org]

- 3. 1-BOC-4-(2-aminoethyl)piperazine, 95% | Fisher Scientific [fishersci.ca]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. spectrabase.com [spectrabase.com]

- 6. 1-BOC-4-(2-aminoethyl)piperazine, 95% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. uregina.ca [uregina.ca]

- 9. mdpi.com [mdpi.com]

- 10. revroum.lew.ro [revroum.lew.ro]

- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 12. spectrabase.com [spectrabase.com]

- 13. ultraphysicalsciences.org [ultraphysicalsciences.org]

- 14. researchgate.net [researchgate.net]

- 15. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. rsc.org [rsc.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. WO2018038680A1 - Processes for preparing olaparib - Google Patents [patents.google.com]

- 20. US10100017B2 - Processes for preparing olaparib - Google Patents [patents.google.com]

- 21. a2bchem.com [a2bchem.com]

- 22. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 25. medchemexpress.com [medchemexpress.com]

- 26. 1-BOC-4-(2-aminoethyl)piperazine, 95% 1 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.pt]

An In-Depth Technical Guide to tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate: A Key Building Block in Modern Drug Discovery

Introduction: The Versatility of a Bifunctional Linker

In the landscape of contemporary medicinal chemistry, particularly in the burgeoning field of targeted protein degradation, the strategic selection of molecular scaffolds and linkers is paramount to the successful design of novel therapeutics. Among the arsenal of bifunctional building blocks available to researchers, tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate has emerged as a particularly valuable and versatile intermediate.[1] Its unique architecture, featuring a mono-Boc-protected piperazine ring coupled to a primary aminoethyl side chain, offers a distinct set of advantages for the construction of complex molecules, most notably Proteolysis Targeting Chimeras (PROTACs).[2][3]

The piperazine core, a six-membered heterocycle containing two nitrogen atoms, is a privileged scaffold in drug discovery, known for its ability to improve the physicochemical properties of drug candidates, such as solubility and oral bioavailability.[4] The strategic placement of a tert-butyloxycarbonyl (Boc) protecting group on one of the piperazine nitrogens effectively deactivates it, allowing for selective functionalization of the second, unprotected nitrogen.[5] This, combined with the presence of a reactive primary amine at the terminus of the ethyl side chain, makes this compound an ideal bifunctional linker, enabling the covalent linkage of two distinct molecular entities.

This technical guide provides a comprehensive overview of the core characteristics of this compound, designed for researchers, scientists, and drug development professionals. We will delve into its physicochemical properties, provide a detailed, field-proven protocol for its synthesis, explore its reactivity and stability, and showcase its critical application in the design of PROTACs. Furthermore, a thorough analytical characterization will be presented to aid in its identification and quality control.

Physicochemical and Safety Profile

A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective application in synthesis and drug design. The key characteristics of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₂₃N₃O₂ | [6] |

| Molecular Weight | 229.32 g/mol | [6] |

| CAS Number | 192130-34-0 | [6] |

| Appearance | Colorless to light yellow clear liquid or solid | [7] |

| Boiling Point | 319.4 °C at 760 mmHg (Predicted) | [8] |

| Density | 1.056 g/cm³ (Predicted) | [8] |

| Solubility | Soluble in polar organic solvents such as methanol, ethanol, and dichloromethane. | |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [9] |

Safety and Handling:

This compound is classified as an irritant.[6] It is crucial to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors. In case of contact with skin or eyes, rinse immediately and thoroughly with water. For detailed safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.[7]

Synthesis and Purification: A Robust and Reproducible Protocol

The synthesis of this compound is most commonly achieved through the nucleophilic substitution of a suitable 2-haloethylamine derivative with N-Boc-piperazine. The following protocol details a reliable and scalable method for its preparation.

Reaction Principle:

The secondary amine of N-Boc-piperazine acts as a nucleophile, attacking the electrophilic carbon of a 2-haloethylamine derivative. The Boc protecting group on one of the piperazine nitrogens prevents di-alkylation, ensuring the selective formation of the mono-alkylated product. A base is typically required to neutralize the hydrohalic acid formed during the reaction.

Sources

- 1. Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. This compound | C11H23N3O2 | CID 1514400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 9. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]

Molecular weight and formula of tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword

tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate, a key bifunctional linker in modern medicinal chemistry, offers a versatile scaffold for the synthesis of complex molecular architectures.[1] Its unique structure, featuring a piperazine core with a primary amine shielded by a tert-butoxycarbonyl (Boc) protecting group, allows for sequential and site-selective reactions. This guide provides a comprehensive overview of its chemical and physical properties, analytical characterization, and practical applications, with a focus on enabling researchers to effectively utilize this compound in their synthetic endeavors.

Core Molecular and Physical Properties

Accurate characterization of a chemical entity is fundamental to its successful application. The core properties of this compound are summarized below.

Molecular and Chemical Identifiers

A consistent and accurate identification of this compound is crucial for sourcing and regulatory purposes.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₃N₃O₂ | [2][3][4][5][6][7][8] |

| Molecular Weight | 229.32 g/mol | [4][6][7][9] |

| CAS Number | 192130-34-0 | [1][2][3][4][5][6][8][10][11][12] |

| IUPAC Name | This compound | [4][10] |

| Synonyms | 1-Boc-4-(2-aminoethyl)piperazine, 4-N-(2-Aminoethyl)-1-N-Boc-piperazine | [1][3][11] |

Physicochemical Data

The physical state and solubility of the compound are critical parameters for reaction setup and purification.

| Property | Value | Source |

| Appearance | Colorless to light yellow clear liquid or white to off-white solid | [3][11] |

| Boiling Point | 319.4 ± 32.0 °C at 760 mmHg | [2][9] |

| Density | 1.1 ± 0.1 g/cm³ | [2] |

| Melting Point | 36-41°C | [9] |

| Flash Point | >198 °C | [9] |

Molecular Structure Visualization

The structural arrangement of this compound dictates its reactivity. The Boc-protected nitrogen is significantly less nucleophilic than the terminal primary amine, allowing for selective functionalization.

Caption: 2D structure of this compound.

Synthesis and Reaction Principles

The synthesis of this compound typically involves the mono-N-Boc protection of a piperazine derivative. A common synthetic route involves the reaction of N-Boc-piperazine with a suitable 2-aminoethylating agent.

General Synthetic Workflow

The selective introduction of the Boc protecting group is a critical step, often achieved by reacting a diamine with di-tert-butyl dicarbonate (Boc₂O).[13] The stoichiometry is carefully controlled to favor mono-protection.

Caption: Simplified synthetic workflow.

Key Mechanistic Considerations

The nucleophilic nature of the unprotected nitrogen on the piperazine ring is key to its reactivity. The bulky tert-butyl group of the Boc protecting group sterically hinders the adjacent nitrogen, directing reactions to the more accessible primary amine of the aminoethyl side chain. This differential reactivity is the cornerstone of its utility as a building block.

Analytical Characterization Protocols

Robust analytical methods are essential to confirm the identity and purity of this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the proton environment. Expected signals include those for the tert-butyl protons (a singlet around 1.4 ppm), and the methylene protons of the piperazine ring and the ethyl chain (multiplets in the 2.3-3.5 ppm region).[14]

-

¹³C NMR: Reveals the carbon framework of the molecule.[4][15]

Mass Spectrometry (MS):

-

Confirms the molecular weight of the compound. The expected [M+H]⁺ ion would be at m/z 230.186.[4]

Infrared (IR) Spectroscopy:

-

Identifies functional groups. Characteristic peaks include N-H stretching for the primary amine and C=O stretching for the carbamate.[4][10]

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC):

-

A standard method for determining the purity of the compound. A suitable method would involve a C18 column with a mobile phase gradient of water and acetonitrile containing a small amount of trifluoroacetic acid.

Gas Chromatography (GC):

-

Can also be used for purity assessment, particularly for analyzing volatile impurities.[11]

Applications in Drug Discovery and Development

The bifunctional nature of this compound makes it a valuable linker in the synthesis of pharmaceutical compounds.[3] The primary amine can be readily coupled with carboxylic acids, sulfonyl chlorides, and other electrophiles, while the Boc-protected amine can be deprotected under acidic conditions to reveal a secondary amine for further functionalization. This sequential reactivity is highly advantageous in the construction of complex molecules, including those with potential therapeutic applications.[16]

Handling, Storage, and Safety

Proper handling and storage are crucial to maintain the integrity of the compound and ensure laboratory safety.

Safety Precautions

-

Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][9]

-

Precautionary Statements: Wear protective gloves, clothing, and eye/face protection.[17][18] Use in a well-ventilated area.[17][18]

-

First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water.[17][18] If inhaled, move to fresh air.[17][18]

Storage and Stability

-

Storage Conditions: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[6][17] It is stable under recommended storage conditions.[17]

-

Incompatibilities: Avoid strong acids, alkalis, and strong oxidizing/reducing agents.[17][18]

References

-

Chemsrc. (2025, August 25). CAS#:192130-34-0 | this compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Application of Tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (571188-59-5). Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Retrieved from [Link]

-

SpectraBase. (n.d.). Tert-butyl 4-(2-formylphenyl)-1-piperazinecarboxylate. Retrieved from [Link]

-

NIST WebBook. (n.d.). t-Butyl 1-piperaziencarboxylate. Retrieved from [Link]

-

SpectraBase. (n.d.). tert-Butyl 4-(2-aminoquinolin-6-yl)piperazine-1-carboxylate - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

PubChem. (n.d.). Tert-butyl 4-(2-aminoacetyl)piperazine-1-carboxylate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from [Link]

Sources

- 1. tenovapharma.com [tenovapharma.com]

- 2. CAS#:192130-34-0 | this compound | Chemsrc [chemsrc.com]

- 3. CAS 192130-34-0: 4-(2-Amino-ethyl)-piperazine-1-carboxylic… [cymitquimica.com]

- 4. This compound | C11H23N3O2 | CID 1514400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. manchesterorganics.com [manchesterorganics.com]

- 6. 192130-34-0|this compound|BLD Pharm [bldpharm.com]

- 7. 192130-34-0 CAS MSDS (4-(2-AMINO-ETHYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. echemi.com [echemi.com]

- 10. 1-BOC-4-(2-aminoethyl)piperazine, 95% | Fisher Scientific [fishersci.ca]

- 11. This compound | 192130-34-0 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. 4-(2-AMINO-ETHYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER(192130-34-0) 1H NMR [m.chemicalbook.com]

- 15. spectrabase.com [spectrabase.com]

- 16. nbinno.com [nbinno.com]

- 17. file.medchemexpress.com [file.medchemexpress.com]

- 18. fishersci.com [fishersci.com]

Navigating the Crucial Terrain of Solubility: A Technical Guide to tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: Unveiling the Solubility Profile of a Key Synthetic Intermediate

In the landscape of modern pharmaceutical development and complex organic synthesis, tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate (CAS: 192130-34-0) serves as a pivotal building block. Its unique structure, featuring a piperazine core, a primary amine, and a lipophilic tert-butyloxycarbonyl (Boc) protecting group, presents a distinct solubility profile that is critical to its handling, reactivity, and application. This in-depth technical guide provides a comprehensive analysis of the predicted solubility characteristics of this compound, underpinned by the principles of physical organic chemistry. In the absence of extensive publicly available quantitative data, this guide offers a robust framework for understanding its behavior in various solvent systems and provides detailed, field-proven experimental protocols for the empirical determination of both its thermodynamic and kinetic solubility.

Deconstructing the Molecule: A Structural Approach to Predicting Solubility

The solubility of this compound is dictated by the interplay of its distinct structural motifs. The piperazine ring and the primary amino group introduce polarity and the capacity for hydrogen bonding, suggesting a degree of aqueous solubility. Conversely, the bulky, nonpolar Boc group significantly increases the molecule's lipophilicity, which is known to enhance solubility in a wide array of common organic solvents.[1][2]

It is generally observed that Boc-protected amines exhibit good solubility in nonpolar solvents due to the tert-butyl group, while the polar carbamate moiety aids dissolution in polar aprotic solvents.[1] Thus, it is anticipated that this compound is soluble in polar organic solvents.[3] The presence of two basic nitrogen atoms—the secondary amine within the piperazine ring and the primary exocyclic amine—implies that the aqueous solubility of this compound will be highly dependent on the pH of the medium.

The Critical Influence of pH on Aqueous Solubility

A Tale of Two Solubilities: Thermodynamic vs. Kinetic

In the realm of drug discovery and development, it is crucial to distinguish between thermodynamic and kinetic solubility.[4]

-

Thermodynamic solubility is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under equilibrium conditions at a specific temperature and pressure. This is a critical parameter for formulation and biopharmaceutical classification.[5]

-

Kinetic solubility , often determined in high-throughput screening, measures the concentration of a compound that remains in solution after being rapidly dissolved (typically from a DMSO stock) in an aqueous buffer over a shorter incubation period.[6] This value can be higher than the thermodynamic solubility due to the formation of supersaturated solutions.

For a comprehensive understanding, both parameters should be experimentally determined.

Quantitative Solubility Profile: Predicted and Experimental

While specific quantitative solubility data for this compound is not widely published, a predicted profile can be inferred from its structure and the behavior of similar compounds. The following table summarizes the anticipated solubility and provides a template for recording experimentally determined values.

| Solvent System | Predicted Solubility | Experimentally Determined Thermodynamic Solubility (mg/mL) | Experimentally Determined Kinetic Solubility (µM) |

| Water (pH 7.4) | Low to Moderate | Data to be determined | Data to be determined |

| Acidic Buffer (pH 2) | High | Data to be determined | Data to be determined |

| Basic Buffer (pH 9) | Low | Data to be determined | Data to be determined |

| Dimethyl Sulfoxide (DMSO) | High | Data to be determined | Data to be determined |

| Ethanol | High | Data to be determined | Data to be determined |

| Methanol | High | Data to be determined | Data to be determined |

| Dichloromethane | High | Data to be determined | Data to be determined |

| Acetonitrile | Moderate to High | Data to be determined | Data to be determined |

Experimental Determination of Solubility: A Step-by-Step Guide

To obtain accurate and reliable solubility data, rigorous experimental protocols are essential. The shake-flask method is the gold standard for determining thermodynamic solubility.[7][8] For higher throughput, kinetic solubility assays are commonly employed in early drug discovery.[9][10]

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol is designed to measure the equilibrium solubility of the compound.

Rationale: This method ensures that the system reaches true thermodynamic equilibrium between the undissolved solid and the saturated solution, providing a definitive solubility value.[8]

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of glass vials, each containing a known volume of the desired solvent (e.g., purified water, pH-adjusted buffers, organic solvents). A magnetic stir bar should be added to each vial.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or on a stir plate at a constant temperature (e.g., 25°C or 37°C).

-

Agitate the suspensions for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with periodic sampling (e.g., at 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

-

-

Phase Separation:

-

After equilibration, allow the suspensions to stand undisturbed for a period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation followed by withdrawal of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

-

Quantification:

-

Dilute the clear supernatant with a suitable mobile phase.

-

Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solubility.

-

Workflow for Thermodynamic Solubility Determination

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol for Kinetic Solubility Determination

This high-throughput method is suitable for early-stage drug discovery.[10][11]

Rationale: This assay provides a rapid assessment of a compound's solubility under non-equilibrium conditions, which can be indicative of its behavior in in vitro biological assays.[6]

Methodology:

-

Preparation of Stock Solution:

-

Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM or 20 mM).[11]

-

-

Assay Plate Preparation:

-

In a 96-well microplate, add a small volume of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.

-

-

Incubation:

-

Shake the plate at a constant temperature (e.g., room temperature) for a defined period, typically 1 to 2 hours.[9]

-

-

Detection of Precipitation:

-

Precipitation can be detected by various methods:

-

Nephelometry: Measures the scattering of light by undissolved particles.[12]

-

UV Spectroscopy: After filtration or centrifugation to remove precipitated material, the concentration of the dissolved compound in the supernatant is measured by UV absorbance.[12]

-

LC-MS/MS: Provides a more sensitive and specific quantification of the compound in the supernatant.[11]

-

-

Logical Relationship of Solubility Determination

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. CAS 192130-34-0: 4-(2-Amino-ethyl)-piperazine-1-carboxylic… [cymitquimica.com]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. evotec.com [evotec.com]

- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bioassaysys.com [bioassaysys.com]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. enamine.net [enamine.net]

- 10. Aqueous Solubility Assay - Enamine [enamine.net]

- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 12. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate

Introduction: A Versatile Moiety in Drug Discovery